molecular formula C12H16ClN B13489684 5-Phenylspiro[2.3]hexan-5-amine hydrochloride

5-Phenylspiro[2.3]hexan-5-amine hydrochloride

Cat. No.: B13489684
M. Wt: 209.71 g/mol
InChI Key: XBTKAMASSFWRGN-UHFFFAOYSA-N
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Description

5-Phenylspiro[2.3]hexan-5-amine hydrochloride is a spirocyclic compound characterized by a unique bicyclic structure where a phenyl group is attached to the spiro carbon at position 3. The spiro[2.3]hexane scaffold confers rigidity, which may enhance binding specificity in biological systems. The hydrochloride salt improves solubility, making it suitable for pharmacological studies.

Properties

Molecular Formula

C12H16ClN

Molecular Weight

209.71 g/mol

IUPAC Name

5-phenylspiro[2.3]hexan-5-amine;hydrochloride

InChI

InChI=1S/C12H15N.ClH/c13-12(8-11(9-12)6-7-11)10-4-2-1-3-5-10;/h1-5H,6-9,13H2;1H

InChI Key

XBTKAMASSFWRGN-UHFFFAOYSA-N

Canonical SMILES

C1CC12CC(C2)(C3=CC=CC=C3)N.Cl

Origin of Product

United States

Preparation Methods

Fischer Indolization and Reductive Amination

The core structure of 5-Phenylspiro[2.3]hexan-5-amine hydrochloride can be constructed via Fischer indolization, a classical method for synthesizing indole derivatives, followed by reductive amination to introduce the amino group.

  • Step 1: Formation of ketones through condensation of suitable hydrazines with aldehydes or ketones, often using tosylhydrazones as intermediates.
  • Step 2: Fischer indolization using phenylhydrazine and sulfuric acid yields spiroindolenines, which are then reduced via catalytic hydrogenation to form indoline intermediates.
  • Step 3: Reductive amination of indoline derivatives with aldehydes (e.g., methyl 4-formylbenzoate) introduces the amino functionality, leading to the formation of the spirocyclic amine core.

This method is well-documented in literature, with yields ranging from 30% to 50% over multiple steps, and often involves purification via column chromatography on silica gel.

Radical Bromination and Functionalization

To introduce specific side chains or functional groups, radical bromination is employed:

  • Step 1: Radical bromination of methyl esters or aromatic precursors using N-bromosuccinimide (NBS) in the presence of radical initiators like AIBN.
  • Step 2: Oxidation of intermediate bromides yields aldehydes, which serve as key building blocks for subsequent reactions.

This approach allows for the diversification of side chains attached to the core spirocyclic structure, enabling the synthesis of various derivatives.

Synthesis of Linker Moieties

Linker synthesis involves converting acid derivatives into esters and then functionalizing them:

  • Alkylation of phenols or cresols with brominated intermediates under basic conditions (e.g., Cs₂CO₃).
  • Subsequent transformations, such as oxidation or further substitution, prepare the linkers necessary for final coupling steps.

Photochemical and Green Synthetic Strategies

Recent advances have introduced environmentally friendly, photoinduced methods for constructing spiro[2.3]hexane frameworks, which are relevant for synthesizing This compound .

Visible-Light-Induced Cyclization

  • This method employs visible-light irradiation to promote C–C bond formation between alkenes and other unsaturated substrates without the need for toxic reagents or catalysts.
  • The process exhibits high functional group tolerance, operational simplicity, and scalability.
  • Mechanistic studies suggest that the C–C bond formation occurs via a light-sustained initiation process, making the synthesis more sustainable.

Advantages of Photochemical Methods

Aspect Conventional Methods Photochemical Methods
Reagents Often toxic, hazardous Mild, environmentally friendly
Conditions Often high temperature Mild, visible light irradiation
Functional Group Tolerance Moderate High
Scalability Variable Good scalability demonstrated

These methods are gaining popularity for synthesizing complex spirocyclic compounds, including derivatives like This compound .

Summary of Key Reaction Conditions and Data

Step Reaction Reagents Conditions Yield Notes
Fischer Indolization Hydrazine + aldehyde Phenylhydrazine, H₂SO₄ Reflux, silica gel chromatography ~30-50% Purification via silica gel
Reductive Amination Indoline + aldehyde NaBH₄ or catalytic hydrogenation Room temperature, ethanol or methanol Variable Produces racemic mixtures
Radical Bromination Methyl ester + NBS NBS, AIBN Reflux in DMSO Good Enables aldehyde formation
Photocyclization Alkene + light Visible light Ambient conditions High Green, additive-free

Chemical Reactions Analysis

5-Phenylspiro[2.3]hexan-5-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

5-Phenylspiro[2.3]hexan-5-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: It is explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is used in the development of new materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of 5-Phenylspiro[2.3]hexan-5-amine hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

5-Methoxyspiro[2.3]hexan-1-amine Hydrochloride

  • Molecular Formula: C₇H₁₃NO
  • Key Differences : A methoxy group replaces the phenyl substituent at the spiro carbon.
  • This may limit central nervous system (CNS) penetration but improve aqueous solubility .

1,1-Difluorospiro[2.3]hexan-5-amine Hydrochloride

  • Molecular Formula : C₆H₁₀ClF₂N
  • Key Differences : Fluorine atoms at position 1 enhance electronegativity and metabolic stability.
  • Impact: Fluorination typically increases resistance to oxidative metabolism, extending half-life.

1,1-Difluoro-N-methylspiro[2.3]hexan-5-amine Hydrochloride

  • Molecular Formula: C₁₂H₂₀ClNO
  • Key Differences : Addition of an N-methyl group to the amine.
  • Impact : Methylation may reduce basicity of the amine, affecting protonation state and interactions with acidic residues in target proteins. This modification could also enhance blood-brain barrier penetration .

5-Phenylspiro[2.3]hexane-5-carboxylic Acid

  • Molecular Formula : C₁₃H₁₄O₂
  • Key Differences : Replacement of the amine group with a carboxylic acid.
  • Impact : The carboxylic acid introduces strong hydrogen-bonding capacity and acidity (pKa ~4-5), making it more water-soluble but less likely to cross lipid membranes. This derivative is suited for applications requiring polar interactions, such as enzyme inhibition .

Physicochemical Properties

Compound Molecular Weight logP (Predicted) Key Substituents Collision Cross-Section (Ų, [M+H]⁺)
5-Phenylspiro[2.3]hexan-5-amine HCl 209.69 ~2.5 Phenyl, Amine (HCl) N/A
5-Methoxyspiro[2.3]hexan-1-amine HCl 179.64 ~1.2 Methoxy, Amine (HCl) N/A
1,1-Difluorospiro[2.3]hexan-5-amine HCl 169.60 ~1.8 Difluoro, Amine (HCl) N/A
5-Phenylspiro[2.3]hexane-5-carboxylic acid 202.25 ~2.0 Phenyl, Carboxylic Acid 148.2

Notes:

  • The phenyl group in the target compound increases logP, favoring lipid membrane penetration.
  • Collision cross-section data for the carboxylic acid analog (148.2 Ų) suggest a compact molecular shape, which may enhance binding to sterically restricted active sites .

Biological Activity

5-Phenylspiro[2.3]hexan-5-amine hydrochloride is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, including antimicrobial and anticancer effects, as well as its mechanisms of action and implications for future research.

Chemical Structure and Properties

This compound is characterized by its unique spirocyclic structure, which contributes to its biological activity. The compound's molecular formula is C11H14ClNC_{11}H_{14}ClN, with a molecular weight of approximately 201.69 g/mol. The spiro structure allows for diverse interactions with biological targets, making it a candidate for various therapeutic applications.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. It has been evaluated against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values demonstrate its effectiveness, particularly against resistant strains.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that the compound could serve as a lead for developing new antimicrobial agents, especially in the face of rising antibiotic resistance.

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promising anticancer activity in vitro. Research indicates that it induces apoptosis in cancer cell lines, such as HeLa (cervical cancer) and MCF-7 (breast cancer). The compound appears to disrupt cellular pathways involved in proliferation and survival.

Mechanism of Action:
The anticancer effects are believed to be mediated through the following mechanisms:

  • Inhibition of cell cycle progression: The compound has been shown to arrest cells in the G1 phase, preventing them from progressing to DNA synthesis.
  • Induction of apoptosis: It activates caspases, leading to programmed cell death.

Case Studies

  • Study on Antimicrobial Efficacy:
    A study conducted on various bacterial strains demonstrated that the compound effectively inhibited growth at concentrations lower than traditional antibiotics, suggesting a potential alternative for treating infections caused by resistant bacteria .
  • Evaluation of Anticancer Properties:
    In a controlled laboratory setting, this compound was tested against multiple cancer cell lines. Results indicated a dose-dependent reduction in cell viability, with IC50 values ranging from 20 µM to 50 µM across different cancer types .

Future Directions

Given its promising biological activities, further research is warranted to explore:

  • In vivo efficacy: Animal studies are necessary to evaluate the pharmacokinetics and therapeutic potential of the compound.
  • Structure-Activity Relationship (SAR): Investigating modifications to the chemical structure may enhance potency and selectivity.
  • Mechanistic Studies: Understanding the precise molecular targets and pathways affected by the compound will aid in optimizing its use as a therapeutic agent.

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 5-phenylspiro[2.3]hexan-5-amine hydrochloride, and how can yield be maximized?

  • Methodological Answer : Synthesis typically involves spiroannulation of a cyclohexane precursor with a phenyl-substituted amine. Key parameters include:

  • Solvent system : Ethanol/water mixtures (70:30 v/v) to balance solubility and reaction efficiency .
  • Catalysts : HCl gas or aqueous HCl for protonation and salt formation .
  • Temperature : Reflux at 80–90°C for 6–8 hours to ensure complete cyclization .
  • Workup : Precipitation in cold diethyl ether followed by vacuum filtration to isolate the hydrochloride salt .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : 1^1H NMR (400 MHz, D2_2O) should show characteristic spirocyclic proton signals at δ 3.2–3.5 ppm (axial protons) and δ 1.8–2.1 ppm (equatorial protons) .
  • X-ray crystallography : To resolve the spiro[2.3]hexane geometry and confirm phenyl group orientation .
  • HRMS : Expected molecular ion [M+H]+^+ at m/z 218.12 (C12_{12}H16_{16}NCl+^+) .

Q. What strategies improve the solubility and stability of this compound in aqueous buffers for biological assays?

  • Methodological Answer :

  • Solubility : The hydrochloride salt form enhances water solubility (up to 50 mg/mL in PBS at pH 7.4). For low-pH buffers (e.g., gastric fluid models), adjust to pH 4–5 to prevent free-base precipitation .
  • Stability : Store lyophilized powder at -20°C; avoid repeated freeze-thaw cycles. In solution, add 0.1% w/v ascorbic acid to prevent oxidation .
  • Formulation testing : Use dynamic light scattering (DLS) to monitor aggregation in PBS over 24 hours .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts are effective?

  • Methodological Answer :

  • Chiral auxiliaries : Employ (R)-BINOL-derived phosphoric acids for asymmetric induction during spiroannulation, achieving >90% enantiomeric excess (ee) .
  • Kinetic resolution : Use lipase enzymes (e.g., CAL-B) in biphasic systems to separate enantiomers .
  • Analysis : Chiral HPLC (Chiralpak IA column, hexane:isopropanol 85:15) to quantify ee .

Q. What computational methods predict the compound’s binding affinity for neurotransmitter receptors (e.g., serotonin 5-HT2A_{2A})?

  • Methodological Answer :

  • Docking studies : Use AutoDock Vina with receptor PDB IDs (e.g., 6A93 for 5-HT2A_{2A}). Focus on the spirocyclic amine’s electrostatic interactions with Asp155 .
  • MD simulations : Run 100-ns simulations in GROMACS to assess binding stability; analyze RMSD and hydrogen-bond occupancy .
  • Free energy calculations : MM/PBSA to estimate ΔGbinding_{binding} (benchmark against experimental IC50_{50} values) .

Q. How do structural modifications (e.g., fluorination) impact the compound’s metabolic stability in hepatic microsomes?

  • Methodological Answer :

  • Synthetic modification : Introduce fluorine at the phenyl para-position via Pd-catalyzed cross-coupling .
  • In vitro assay : Incubate with human liver microsomes (HLMs) and NADPH for 60 min. Monitor parent compound depletion via LC-MS/MS .
  • Data interpretation : Compare t1/2_{1/2} values; fluorinated analogs typically show 2–3x longer t1/2_{1/2} due to reduced CYP3A4-mediated oxidation .

Q. What analytical techniques resolve contradictions in reported biological activity data (e.g., conflicting IC50_{50} values)?

  • Methodological Answer :

  • Assay standardization : Validate protocols using reference compounds (e.g., ketanserin for 5-HT2A_{2A}). Control for pH, DMSO concentration (<0.1%), and cell passage number .
  • Orthogonal assays : Compare radioligand binding (e.g., 3^3H-LSD) with functional assays (calcium flux) to confirm target engagement .
  • Meta-analysis : Use Bayesian statistics to aggregate data from multiple studies, weighting for sample size and assay robustness .

Methodological Notes

  • Synthesis Optimization : Prioritize reaction scale-up in flow reactors to enhance reproducibility for gram-scale batches .
  • Contradiction Management : Cross-validate spectral data with PubChem references (CID 106823964) to resolve structural ambiguities .
  • Advanced Tools : Leverage ICReDD’s reaction path search algorithms for rapid optimization of spiroannulation conditions .

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